2-morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
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Overview
Description
2-Morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a complex organic compound belonging to the class of benzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base to form the benzothiazine ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid may be studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Apixaban: : A direct factor Xa inhibitor used as an anticoagulant[_{{{CITATION{{{_2{CAS 545445-44-1 5,6-Dihydro-3- (4-morpholinyl)-1- 4- (2-oxo-1 ....
Indole derivatives: : Various bioactive compounds with applications in medicine and biology.
Uniqueness
2-Morpholin-4-yl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is unique due to its combination of morpholine, benzothiazine, and carboxylic acid groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-morpholin-4-yl-3-oxo-4H-1,4-benzothiazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11-12(15-3-5-19-6-4-15)20-10-2-1-8(13(17)18)7-9(10)14-11/h1-2,7,12H,3-6H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXXBRCYCQCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C(=O)NC3=C(S2)C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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